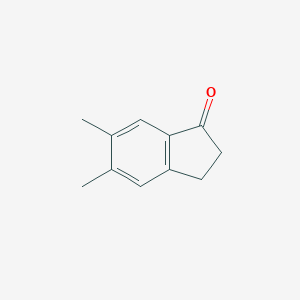
5,6-Dimethyl-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as those mentioned in the provided papers, often involves multi-step organic reactions that may include bromination, cyclization, and functional group transformations. For instance, the synthesis of brominated biindenylidenediones from their methylated precursors is discussed, which suggests that similar strategies could potentially be applied to synthesize derivatives of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using crystallography and computational methods. For example, the crystal structure of a brominated biindenylidenedione derivative was determined, revealing insights into the molecular arrangement and defects in tightness compared to its precursor . Similarly, the molecular structure of 1-hydroxy-6,6-dimethyl-3-phenyl-1,6-dihydropyridine-2,5-dione was stabilized by hydrogen bonds and π-π interactions, which could be indicative of the structural behavior of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one .
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one can be inferred from their interaction with other molecules. For instance, the docking studies of 1-hydroxy-6,6-dimethyl-3-phenyl-1,6-dihydropyridine-2,5-dione with SARS-CoV-2 proteins suggest that similar compounds might exhibit significant biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various spectroscopic methods and computational studies. The electronic and optical properties of 1-hydroxy-6,6-dimethyl-3-phenyl-1,6-dihydropyridine-2,5-dione were verified with DFT calculations, indicating strong electrophilic character . The photochromic and photomagnetic properties of brominated biindenylidenediones were investigated, demonstrating that substitutions on the benzene rings can considerably affect the properties . These findings can provide a basis for predicting the properties of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one.
Applications De Recherche Scientifique
Organic Synthesis Applications
- 5-Hydroxymethylfurfural (5-HMF) is explored for its potential in fine chemical synthesis due to its various functional groups, making it an excellent starting material for the preparation of value-added chemicals (Fan et al., 2019).
Alternative Fuels
- Dimethyl ether (DME) has been studied for its application in compression ignition engines, offering low emissions and high efficiency, demonstrating the versatility of methylated compounds in energy sectors (Park & Lee, 2014).
Membrane Stability
- The use of dimethyl sulphoxide (DMSO) in cell biology highlights the impact of methylated compounds on membrane stability and dynamics, underlining the broader biochemical implications of such molecules (Yu & Quinn, 1998).
Antifungal Applications
- Small molecule synthesis against Fusarium oxysporum , including methylated compounds, illustrates the role of chemical synthesis in developing antifungal agents, showing how subtle modifications can enhance biological activity (Kaddouri et al., 2022).
Energetic Materials
- Studies on NTO and its salts review the crystal structure, thermolysis, and applications in high-energetic materials, demonstrating the utility of methylated compounds in designing substances with high energy content (Singh & Felix, 2003).
Solvent Properties
- DMSO's role in hydrogen bonding interactions with co-solvents and its application across various scientific fields emphasize the importance of solvent properties in research and industrial applications (Kiefer, Noack, & Kirchner, 2011).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
5,6-dimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-5-9-3-4-11(12)10(9)6-8(7)2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZMJPVXTZEDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167759 | |
| Record name | 5,6-Dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
16440-97-4 | |
| Record name | 5,6-Dimethyl-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016440974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





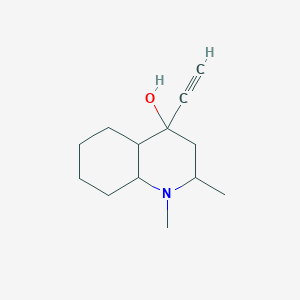

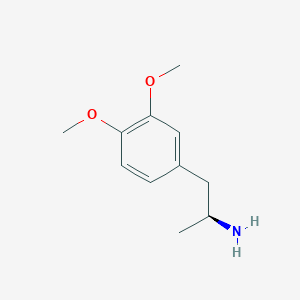
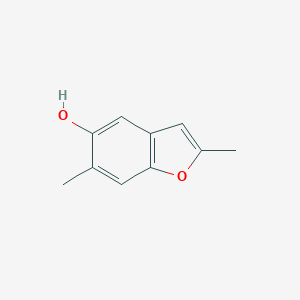


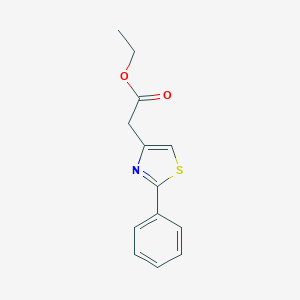
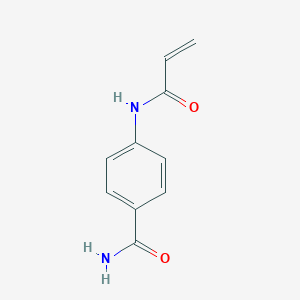


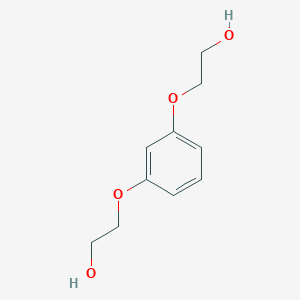
![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)